molecular formula C52H38N4O8 B12340291 meso-Tetra (2-carboxyphenyl) porphine tetramethyl ester

meso-Tetra (2-carboxyphenyl) porphine tetramethyl ester

Cat. No.: B12340291
M. Wt: 846.9 g/mol
InChI Key: PIJKZTPYBRFGDO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of meso-Tetra (2-carboxyphenyl) porphine tetramethyl ester involves several steps:

    Synthesis of the Porphyrin Ring: The initial step involves the synthesis of the porphyrin ring, which is a macrocyclic structure composed of four pyrrole subunits interconnected via methine bridges.

    Introduction of Carboxyphenyl Groups: The next step involves the introduction of carboxyphenyl groups at the meso positions of the porphyrin ring. This is typically achieved through a series of condensation reactions.

    Esterification: The final step involves the esterification of the carboxylic acid groups to form the tetramethyl ester.

Chemical Reactions Analysis

meso-Tetra (2-carboxyphenyl) porphine tetramethyl ester undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like chloroform and methanol, and reaction temperatures typically range from room temperature to 150°C . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of meso-Tetra (2-carboxyphenyl) porphine tetramethyl ester involves its ability to generate reactive oxygen species (ROS) upon light activation. . The molecular targets and pathways involved include cellular membranes, proteins, and nucleic acids.

Properties

Molecular Formula

C52H38N4O8

Molecular Weight

846.9 g/mol

IUPAC Name

methyl 2-[10,15,20-tris(2-methoxycarbonylphenyl)-21,23-dihydroporphyrin-5-yl]benzoate

InChI

InChI=1S/C52H38N4O8/c1-61-49(57)33-17-9-5-13-29(33)45-37-21-23-39(53-37)46(30-14-6-10-18-34(30)50(58)62-2)41-25-27-43(55-41)48(32-16-8-12-20-36(32)52(60)64-4)44-28-26-42(56-44)47(40-24-22-38(45)54-40)31-15-7-11-19-35(31)51(59)63-3/h5-28,53,56H,1-4H3

InChI Key

PIJKZTPYBRFGDO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7C(=O)OC)C8=CC=CC=C8C(=O)OC)C=C4)C9=CC=CC=C9C(=O)OC)N3

Origin of Product

United States

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